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3-Bromoanisole

Cat. No.: B1666278
CAS No.: 2398-37-0
M. Wt: 187.03 g/mol
InChI Key: PLDWAJLZAAHOGG-UHFFFAOYSA-N
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Description

Significance and Research Context of Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (C-O-C) and one or more halogen atoms (such as fluorine, chlorine, bromine, or iodine) attached to an aromatic ring. wikipedia.orgbyjus.com These compounds are of considerable interest in chemical research due to the interplay between the electron-donating nature of the alkoxy group and the electron-withdrawing effect of the halogen atom, which influences their reactivity and physical properties. Halogenated aromatic compounds, in general, are widely applied in the preparation of numerous organic fine chemicals and serve as valuable intermediates for the formation of carbon-carbon and carbon-heteroatom bonds under metal catalysis. mdpi.com The presence of the halogen makes these compounds amenable to various coupling reactions, such as Heck, Sonogashira, Suzuki, and Ullmann coupling reactions. mdpi.com

Historical Context of 3-Bromoanisole Synthesis and its Evolution in Research

The synthesis of this compound has evolved over time, with early methods involving the bromination of anisole (B1667542). guidechem.com However, direct bromination of anisole typically yields a mixture of isomers, primarily the ortho and para substituted products, with only a small quantity of the meta isomer (this compound). researchgate.net More selective synthetic routes have been developed to obtain this compound with higher efficiency. One common method involves the reaction of m-bromophenol with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). innospk.com Another approach involves the methoxydenitration of 3-bromonitrobenzene using alkali metal methoxides (such as sodium or potassium methoxide) in the presence of a phase-transfer catalyst in a nonpolar aprotic solvent. google.comgoogle.comacs.orgacs.org This latter method highlights the evolution of synthetic strategies towards more targeted and efficient routes for obtaining specific isomers. The historical use of compounds similar to 1-bromo-3-methoxy-benzene in the development of various medicinal compounds underscores the long-standing importance of this class of molecules in synthetic organic chemistry. solubilityofthings.com

Structural Features and their Influence on Reactivity Patterns in Research

The structure of this compound consists of a benzene (B151609) ring substituted at the meta position with a bromine atom and a methoxy (B1213986) group. guidechem.com The methoxy group (-OCH₃) is an electron-donating group through resonance, while the bromine atom (-Br) is an electron-withdrawing group through induction. This combination of functional groups influences the electron density distribution in the benzene ring, affecting the compound's reactivity in various chemical transformations. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, making this compound a versatile component in organic synthesis. solubilityofthings.com Aromatic ethers, including this compound, can undergo electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, where the alkoxy group activates the ortho and para positions on the aromatic ring. byjus.com While the methoxy group directs electrophilic attack primarily to the ortho and para positions, the meta substitution in this compound means that reactions at other positions are influenced by both substituents. The polarity of the C-O bonds in the ether linkage contributes to the molecule's net dipole moment. byjus.com

Overview of Major Research Areas for this compound

This compound is a versatile compound widely utilized in various chemical synthesis applications in research. chemimpex.com Its applications span several key areas:

Organic Synthesis: It serves as a crucial intermediate and building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, dyes, perfumes, and photoinitiators. guidechem.cominnospk.comchemimpex.comchemicalbook.comdataintelo.com Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Pharmaceutical and Agrochemical Synthesis: this compound is particularly important in the synthesis of intermediates for drug development and the production of crop protection products like herbicides, fungicides, and insecticides. solubilityofthings.comchemimpex.comdataintelo.com Its use in these fields is driven by the need for novel biologically active molecules.

Material Science: The compound finds application in the production of specialty polymers and resins, where it can contribute to enhancing material properties such as thermal stability and chemical resistance. chemimpex.com

Analytical Chemistry: this compound is employed as a standard in chromatography, assisting in the accurate analysis of complex mixtures in research and industrial laboratories. chemimpex.com

Biochemical Applications: It is used in the synthesis of various bioactive molecules, contributing to advancements in medicinal chemistry and drug discovery efforts. chemimpex.com

Battery Research: Research has explored the application of this compound as an additive for overcharge protection in lithium-ion batteries. researchgate.net

These diverse research areas highlight the significance of this compound as a key intermediate and a subject of ongoing investigation in advanced chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B1666278 3-Bromoanisole CAS No. 2398-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methoxybenzene
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InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
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InChI Key

PLDWAJLZAAHOGG-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC=C1)Br
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID4044618
Record name 1-Bromo-3-methoxybenzene
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Molecular Weight

187.03 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromoanisole
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Vapor Pressure

0.28 [mmHg]
Record name 3-Bromoanisole
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CAS No.

2398-37-0
Record name 3-Bromoanisole
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Record name Benzene, 1-bromo-3-methoxy-
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Synthetic Methodologies and Strategies for 3 Bromoanisole

Classical and Contemporary Synthetic Routes to 3-Bromoanisole

Several synthetic strategies have been developed for the preparation of this compound. Classical methods often involve multi-step processes, while more recent advancements focus on efficient, one-step transformations.

Methoxydenitration of 3-Bromonitrobenzene: Mechanisms and Optimization

A prominent contemporary method for synthesizing this compound involves the methoxydenitration of 3-bromonitrobenzene. google.comacs.orgwipo.int This reaction entails the nucleophilic substitution of the nitro group (–NO₂) with a methoxy (B1213986) group (–OCH₃).

The methoxydenitration of 3-bromonitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. acs.org In this process, a nucleophile, the methoxide (B1231860) ion (CH₃O⁻), attacks the electron-deficient carbon atom on the aromatic ring bearing the nitro group. This attack leads to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent expulsion of the nitrite (B80452) ion (NO₂⁻) regenerates aromaticity and yields the methoxy-substituted product, this compound.

Phase-transfer catalysis (PTC) plays a crucial role in enhancing the efficiency of the methoxydenitration of 3-bromonitrobenzene. google.comacs.orgwipo.int This is particularly important when the reaction involves reactants located in different immiscible phases, such as an aqueous solution of the alkali methoxide and an organic solution of 3-bromonitrobenzene. google.com PTC facilitates the transfer of the methoxide ion from the aqueous or solid phase into the organic phase where the reaction with 3-bromonitrobenzene occurs. Quaternary ammonium (B1175870) salts are commonly employed as phase-transfer catalysts in this transformation. google.com An effective amount of PTC is typically in the range of 20 to 30% w/w, based on the initial 3-bromonitrobenzene. google.com

The choice of solvent and optimization of reaction conditions are critical for achieving high yields and purity in the methoxydenitration of 3-bromonitrobenzene. The reaction is typically carried out in a medium of a water-immiscible nonpolar aprotic solvent, such as toluene (B28343), cyclohexane (B81311), hexane, heptane, octane, or xylenes, with toluene often preferred. google.com Reaction temperatures between 50 and 65 °C are generally favored, particularly when the alkali methoxide is prepared in situ. google.comacs.org Conducting the reaction under aerobic conditions can help suppress radical side reactions. acs.org

Detailed research findings highlight the impact of various parameters on the reaction outcome:

ParameterOptimal Range/Conditions (In situ methoxide)Reference
Alkali Hydroxide (B78521) Dosage2.2–2.4 mol per mol 3-bromonitrobenzene google.com
Methanol (B129727) Amount1.1-1.2 mol per mol 3-bromonitrobenzene google.com
Phase-Transfer Catalyst (PTC)Tetrabutylammonium bromide (20–30% w/w) google.com
SolventToluene (preferred), Cyclohexane, n-Hexane google.com
Temperature55–65 °C google.com
AtmosphereAerobic conditions acs.org

These optimized conditions contribute to obtaining this compound in yields typically exceeding 80% and with purities greater than 99%. acs.org

Alkali metal methoxides, such as sodium methoxide and potassium methoxide, are the methoxydenitration reagents. google.comwipo.int These can be used as pre-prepared solids or generated in situ by the reaction of the corresponding alkali hydroxide (sodium hydroxide or potassium hydroxide) with methanol. google.comacs.orgwipo.int The in-situ preparation of potassium methoxide from potassium hydroxide and methanol is often preferred and can lead to higher yields compared to using pre-prepared sodium methoxide or sodium methoxide prepared in situ. google.commdma.ch The amount of alkali methoxide used is typically 1-1.5 mol per mol of 3-bromonitrobenzene when using pre-prepared solid methoxide. google.comwipo.int When prepared in situ from alkali hydroxide, the effective amount of alkali hydroxide is generally between 2.2-2.4 mol per mol of 3-bromonitrobenzene for potassium hydroxide, and the reaction temperature is preferably between 55 and 65 °C. google.comgoogle.comgoogle.com For in-situ sodium methoxide, the reaction can be carried out between 50 and 55 °C, but sodium methoxide prepared in situ is considerably less reactive than potassium methoxide prepared in situ. google.com

Bromination of Anisole (B1667542): Regioselectivity Challenges and Control

The direct bromination of anisole (methoxybenzene) is another potential route to bromoanisoles. ecpat.org However, this method presents significant regioselectivity challenges. Anisole is an activated aromatic system due to the electron-donating effect of the methoxy group. ecpat.orgwikipedia.org This activation directs electrophilic substitution, such as bromination, primarily to the ortho and para positions of the aromatic ring. ecpat.orgwikipedia.org

The bromination of anisole typically yields a mixture of ortho-bromoanisole and para-bromoanisole, with the para isomer often dominating due to steric factors. ecpat.org Obtaining this compound (the meta isomer) through direct bromination of anisole is challenging due to the directing nature of the methoxy group. ecpat.org While a small quantity of the meta isomer may be formed, it is generally not the major product. researchgate.net Achieving regioselective bromination at the meta position usually requires alternative strategies or specific reaction conditions that can override the inherent directing effects of the methoxy group. wku.edu

Methylation of Meta-Bromophenol

A frequently encountered method for preparing this compound is the methylation of meta-bromophenol. google.comgoogle.com This reaction typically involves the treatment of meta-bromophenol with a methylating agent in the presence of a base.

One common protocol involves dissolving meta-bromophenol in a solution of sodium hydroxide, followed by the dropwise addition of dimethyl sulfate (B86663) while stirring. lookchem.comchemicalbook.com The mixture is then heated and allowed to react. After the reaction, the crude product can be isolated, often involving extraction with a solvent like ether, drying, and subsequent distillation under reduced pressure to obtain purified this compound. lookchem.comchemicalbook.com This method has been reported to achieve a yield of 90%. lookchem.comchemicalbook.com

Another variation involves using dimethyl sulfate under solvent-free conditions or in alkaline conditions followed by ether extraction. quickcompany.in

Advanced Synthetic Techniques and Yield Enhancement Strategies

Advanced synthetic techniques and strategies have been explored to improve the yield and purity of this compound. The methoxydenitration of 3-bromonitrobenzene utilizing phase-transfer catalysis represents an advanced approach compared to traditional multi-step syntheses. google.comfigshare.comgoogleapis.comresearchgate.netgoogle.com

Detailed research findings highlight the impact of various parameters on the efficiency of this methoxydenitration. The type and amount of phase-transfer catalyst are crucial. google.comfigshare.comgoogleapis.comresearchgate.netacs.org Quaternary ammonium salts are commonly used as phase-transfer catalysts. google.comgoogleapis.comgoogle.com Studies indicate that using an effective amount of catalyst, typically in the range of 20-30% w/w based on the initial 3-bromonitrobenzene, can significantly influence the reaction. google.comgoogleapis.comgoogle.com

The choice of solvent also plays a vital role. Nonpolar aprotic solvents like toluene, cyclohexane, hexane, heptane, octane, and nonane (B91170) have been investigated, with toluene often preferred. google.comgoogleapis.comgoogle.com Higher catalyst loadings and the use of nonpolar solvents like cyclohexane have been shown to maximize yield by enhancing interfacial contact between the reactants.

Furthermore, conducting the reaction under aerobic conditions is a strategy employed to suppress undesirable radical side reactions, such as hydrodebromination, which can lead to the formation of byproducts like nitrobenzene. mdma.ch Maintaining aerobic conditions can reduce the amount of these byproducts.

The molar ratio of the alkali methoxide (or the alkali hydroxide used for in situ generation) to 3-bromonitrobenzene is another critical factor for yield optimization. Using 1-1.5 mol of alkali metal methoxide per mol of 3-bromonitrobenzene is suggested. google.comgoogleapis.comgoogle.com When preparing the methoxide in situ from alkali hydroxide and methanol, an effective amount of alkali hydroxide between 1.2-1.7 mol per mol of 3-bromonitrobenzene has been found effective, with some studies suggesting 2.2-2.4 mol per mol for in situ potassium methoxide preparation. google.comgoogleapis.comgoogle.commdma.ch

Research has demonstrated that this phase-transfer catalyzed methoxydenitration can achieve yields of this compound exceeding 80% and purities greater than 99%. figshare.comresearchgate.net

Here is a data table summarizing some reported conditions and outcomes for the methoxydenitration of 3-bromonitrobenzene:

ParameterExample 1 Example 2 Vespiary Protocol European Patent googleapis.com
Catalyst (PTC)Tetrabutylammonium bromideTetrabutylammonium bromideTetrabutylammonium bromideTetrabutylammonium bromide
Catalyst Loading (w/w BNB)20%25%15%20-30%
SolventTolueneCyclohexanen-HexaneToluene (preferred), Cyclohexane, Hexane, Heptane, Octane, Nonane, Xylenes google.comgoogleapis.comgoogle.com
Alkali SourceNot specified in detail Not specified in detail Not specified in detail Alkali metal methoxide (NaOMe or KOMe) or in situ from alkali hydroxide (KOH or NaOH) and methanol google.comgoogleapis.comgoogle.com
Alkali Hydroxide (mol/mol BNB) (for in situ)Not specified Not specified Not specified 1.2-1.7 mol (using pre-prepared methoxide), 2.2-2.4 mol (in situ KOMe) google.comgoogleapis.comgoogle.com
TemperatureNot specified in detail Not specified in detail Not specified in detail 50-65 °C figshare.comresearchgate.netacs.org, 55-65 °C (in situ KOMe) googleapis.comgoogle.com
Reaction Time2 hr 2.5 hr 3 hr Not specified in detail googleapis.comgoogle.com
Yield (%)92 95 85 >80 figshare.comresearchgate.net, 84 (in situ KOMe) mdma.ch, 85 (scale-up) mdma.ch
Purity (GC Area %)98-99 >99 97.2 >99 figshare.comresearchgate.net, 98-99 google.com

Mechanistic Investigations of 3 Bromoanisole Reactions

Fundamental Reactivity of the Bromine and Methoxy (B1213986) Functional Groups

The bromine and methoxy groups on the anisole (B1667542) ring exhibit distinct electronic effects that govern the molecule's reactivity in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution Pathways

Aryl halides like 3-bromoanisole are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions unless activated by strong electron-withdrawing groups. However, under strongly basic conditions, nucleophilic substitution can occur via an elimination-addition mechanism involving a highly reactive benzyne intermediate.

When this compound is treated with a very strong base, such as sodium amide (NaNH2) in liquid ammonia, deprotonation occurs at a position ortho to the bromine atom. This is followed by the elimination of bromide, leading to the formation of a benzyne intermediate. This intermediate possesses a highly strained triple bond within the aromatic ring. The incoming nucleophile, in this case, the amide anion (-NH2), can then attack either of the two carbons of the triple bond.

In the case of this compound, two possible benzyne intermediates can be formed due to deprotonation at either C2 or C4. The subsequent nucleophilic attack can lead to a mixture of products. The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate is influenced by the electronic effect of the methoxy group. The methoxy group, being electron-withdrawing by induction, can stabilize an adjacent carbanion. Therefore, the nucleophile preferentially attacks the carbon atom that places the resulting negative charge closer to the methoxy group stackexchange.com. For instance, the reaction of this compound with sodium amide can yield a mixture of m- and p-anisidine.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Bromoanisoles via Benzyne Intermediate

Starting MaterialIntermediateMajor Product(s)Rationale for Regioselectivity
o-BromoanisoleSingle arynem-AnisidineNucleophilic attack at the meta position places the resulting carbanion closer to the electron-withdrawing methoxy group, which is stabilizing. Steric hindrance from the methoxy group at the ortho position also favors meta attack. makingmolecules.com
m-BromoanisoleTwo possible arynesMixture of m- and p-anisidineThe regioselectivity is governed by the relative stability of the two possible benzyne intermediates and the subsequent nucleophilic attack influenced by the inductive effect of the methoxy group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the methoxy group of this compound is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director.

The directing effects of these two substituents can either reinforce or oppose each other. In the case of this compound, the methoxy group at position 1 and the bromine at position 3 result in a complex substitution pattern. The positions ortho to the methoxy group are 2 and 6, and the para position is 4. The positions ortho to the bromine are 2 and 4, and the para position is 6.

Therefore, the positions activated by both groups are 2, 4, and 6. The incoming electrophile will preferentially substitute at these positions. The precise regioselectivity will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role wku.edu. For instance, in electrophilic bromination, the incoming bromine atom will likely substitute at the positions most activated by the methoxy group, leading to polybrominated products under forcing conditions nih.govresearchgate.netwku.edu.

Cross-Coupling Reactions Involving this compound

This compound is a versatile substrate in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound. The generally accepted mechanism for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is as follows wikipedia.orglibretexts.org:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.

Table 2: General Catalytic Cycle of the Suzuki-Miyaura Reaction

StepDescriptionIntermediate
Oxidative Addition Insertion of Pd(0) into the Ar-Br bond.Ar-Pd(II)-Br
Transmetalation Transfer of the organic group from the boron reagent to the Pd(II) center.Ar-Pd(II)-R
Reductive Elimination Formation of the C-C bond and regeneration of the Pd(0) catalyst.Ar-R

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene wikipedia.org. The mechanism for the reaction of this compound with an alkene like styrene involves biolmolchem.comresearchgate.netorganic-chemistry.org:

Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the coupled product and a palladium-hydride species.

Base-promoted Regeneration: A base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium complex.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst wikipedia.orglibretexts.org. The mechanism involves separate but interconnected catalytic cycles for palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of this compound to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine wikipedia.orglibretexts.org. The catalytic cycle involves nih.gov:

Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.

Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes a proton from the nitrogen.

Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, are effective for forming C-C bonds.

Kumada Coupling: This reaction couples an organohalide with a Grignard reagent wikipedia.orgjk-sci.com. The mechanism for the nickel-catalyzed Kumada coupling of this compound with a Grignard reagent is believed to proceed through a catalytic cycle involving Ni(0) and Ni(II) species, analogous to the palladium-catalyzed reactions. However, some studies suggest the involvement of Ni(I) and Ni(III) intermediates, particularly in reactions involving radical pathways rhhz.net. The cycle generally consists of:

Oxidative Addition: A Ni(0) species reacts with this compound to form an arylnickel(II) halide.

Transmetalation: The Grignard reagent transfers its organic group to the nickel center.

Reductive Elimination: The coupled product is formed, and the Ni(0) catalyst is regenerated.

Other Transition Metal-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of carbon-heteroatom bonds.

Ullmann Condensation: This reaction is used to form aryl ethers, aryl amines, and aryl thioethers from aryl halides wikipedia.org. The traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. However, modern variations utilize catalytic amounts of copper with the aid of ligands. The mechanism of the copper-catalyzed Ullmann-type reaction of this compound with a nucleophile like a phenol or an amine is still debated but is thought to involve byjus.comorganic-chemistry.org:

Formation of a Copper(I) Nucleophile: The copper catalyst reacts with the nucleophile (e.g., phenoxide or amide) to form a copper(I) species.

Reaction with Aryl Halide: This copper(I) species then reacts with this compound. Several pathways have been proposed for this step, including oxidative addition of the aryl halide to the copper(I) center to form a Cu(III) intermediate, followed by reductive elimination, or a concerted σ-bond metathesis mechanism.

The development of more efficient ligand systems has allowed these reactions to proceed under milder conditions, expanding their synthetic utility organic-chemistry.org.

Grignard Reagent Formation and Subsequent Reactions

This compound serves as a viable substrate for the formation of the corresponding Grignard reagent, 3-methoxyphenylmagnesium bromide. This transformation is a cornerstone of organometallic chemistry, converting the electrophilic carbon of the aryl bromide into a potent nucleophile. The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond, a process typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent. nih.govsigmaaldrich.com The resulting organomagnesium compound is a versatile intermediate in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The nucleophilic character of the Grignard reagent derived from this compound allows it to react with a wide array of electrophiles. For instance, it can undergo nucleophilic attack on carbonyl compounds, such as aldehydes, ketones, and esters, to form alcohols. sigmaaldrich.com Reaction with carbon dioxide, followed by an acidic workup, yields the corresponding carboxylic acid. Furthermore, these Grignard reagents are crucial in cross-coupling reactions, often catalyzed by transition metals, to create more complex molecular architectures. A notable side reaction in Grignard reagent formation is the Wurtz coupling, where the newly formed organomagnesium compound reacts with the starting aryl halide to form a biaryl product. google.com

Reaction Type Electrophile Product Class Notes
Carbonyl AdditionAldehydes, KetonesSecondary/Tertiary AlcoholsA fundamental C-C bond-forming reaction.
CarbonylationCarbon Dioxide (CO₂)Carboxylic AcidsProceeds via a magnesium carboxylate intermediate.
Epoxide OpeningEpoxides (Oxiranes)AlcoholsThe nucleophile attacks one of the epoxide carbons. sigmaaldrich.com
AcylationAcid Halides, EstersTertiary AlcoholsInvolves double addition to the carbonyl group. sigmaaldrich.com

Benzyne-Mediated Reactions: Distinct Reactivity of Isomers

Under strongly basic conditions, such as treatment with sodium amide (NaNH₂) in liquid ammonia, this compound undergoes an elimination-addition reaction that proceeds through a benzyne intermediate. ucsb.edu This highly reactive species is formed by the deprotonation of the aromatic ring adjacent to the bromine atom, followed by the elimination of bromide. The methoxy group, being meta to the bromine, influences which proton is abstracted. Due to the inductive electron-withdrawing nature of the methoxy group, the proton at the C2 position is more acidic and is preferentially removed, leading to the formation of 3-methoxybenzyne.

A compelling illustration of the benzyne mechanism is the observation that both 2-bromoanisole and this compound can yield the same product, 3-methoxyaniline, upon reaction with sodium amide in liquid ammonia. libretexts.org In the case of 2-bromoanisole, proton abstraction at the C3 position also leads to the formation of the same 3-methoxybenzyne intermediate. Once the symmetrical benzyne is formed, the ammonia nucleophile can attack either of the two carbons of the triple bond. The electron-withdrawing inductive effect of the methoxy group directs the nucleophile to attack the C3 position, placing the resulting negative charge closer to the stabilizing methoxy group. ucsb.edu Subsequent protonation by the solvent yields the final product, 3-methoxyaniline. This distinct reactivity highlights how different isomers can converge to a single product through a common, highly reactive intermediate.

Isomer Base/Solvent Intermediate Major Product
This compoundNaNH₂ / liq. NH₃3-Methoxybenzyne3-Methoxyaniline
2-BromoanisoleNaNH₂ / liq. NH₃3-Methoxybenzyne3-Methoxyaniline libretexts.org

Deuteration Mechanisms and Isotopic Labeling Studies

The introduction of deuterium (B1214612) into the this compound framework is a valuable tool for mechanistic studies and for the synthesis of isotopically labeled compounds. One method to achieve this is through dehalogenative deuteration. Kinetic isotope effect (KIE) studies have been performed on the copper-catalyzed deuterodehalogenation of this compound using D₂O as the deuterium source. In these experiments, a comparison of the reaction rates using D₂O versus H₂O revealed a KIE value (kH/kD) of 1.01. acs.orglibretexts.org This lack of a significant primary kinetic isotope effect indicates that the cleavage of the D–OD (or H–OH) bond is not the rate-limiting step of the reaction. acs.orglibretexts.org This suggests that other steps, such as the oxidative addition of the aryl halide to the copper catalyst or the reductive elimination of the product, are more likely to be the slow steps in the catalytic cycle.

These isotopic labeling studies provide critical insights into the reaction mechanism. For example, the ability to selectively replace a bromine atom with a deuterium atom is a powerful method for preparing specifically labeled internal standards for mass spectrometry or for probing the mechanisms of other reactions where a C-H bond at that position is involved.

Study Type Method Key Finding Mechanistic Implication
Kinetic Isotope EffectCopper-catalyzed deuterodehalogenation with D₂O vs. H₂OkH/kD ≈ 1.01 acs.orglibretexts.orgCleavage of the D-OD bond is not the rate-determining step. acs.org

Photoreactions and Radical Pathways

The carbon-bromine bond in this compound is susceptible to cleavage under photochemical conditions, leading to the formation of radical intermediates. The photolysis of haloaromatic compounds can proceed through either homolytic or heterolytic cleavage of the carbon-halogen bond. In the case of 3-bromoaniline, a structurally similar compound, photolysis in methanol (B129727) has been shown to proceed via both pathways from the excited singlet state. rsc.org Homolytic cleavage results in the formation of an aryl radical and a bromine atom, while heterolytic cleavage can produce an aryl cation and a bromide ion.

While specific detailed studies on the photolysis of this compound are not abundant, general principles of photoredox catalysis can be applied. Aryl bromides, including substituted bromoanisoles, are known to participate in photoredox/nickel dual catalytic cycles for cross-coupling reactions. acs.org In these systems, a photocatalyst, upon absorbing visible light, can reduce a Ni(II) precatalyst to a Ni(0) species. This Ni(0) then undergoes oxidative addition with the aryl bromide (this compound) to form a Ni(II)-aryl intermediate. This intermediate can then engage with a radical species, generated separately by the photocatalyst, to form a new C-C bond.

Furthermore, gas-phase studies have shown that bromoanisole radical cations can be generated and their subsequent reactions studied. core.ac.uk These radical cations can react with nucleophiles, such as amines, through a multistep mechanism where the addition of the nucleophile to the aromatic radical cation is the rate-determining step. core.ac.uk These investigations into the radical and photochemical reactivity of this compound and related compounds open avenues for novel synthetic transformations that are mechanistically distinct from traditional thermal reactions.

Reaction Type Conditions Intermediate Species Potential Products
PhotolysisUV irradiation in a solvent like methanolAryl radicals, aryl cations rsc.orgReduction (anisole) or substitution products
Photoredox CatalysisVisible light, photocatalyst, Ni catalystNi(II)-aryl complex, alkyl radicals acs.orgCross-coupled products
Gas-Phase Ion-MoleculeFT-ICR spectrometryBromoanisole radical cations core.ac.ukSubstitution products (e.g., with amines)

Applications of 3 Bromoanisole in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry extensively utilizes 3-bromoanisole as a key intermediate for the production of various active pharmaceutical ingredients (APIs). actylis.comdataintelo.com Its favorable reactivity and stability make it a valuable component for chemists aiming to streamline synthesis processes and achieve high yields in drug development. chemimpex.com

This compound is a well-established precursor in the synthesis of the widely used analgesic drug, Tramadol. guidechem.comgoogle.comgoogle.com The synthesis route involves a Grignard reaction, where an organomagnesium compound is formed from this compound. nsc.rugoogle.com This Grignard reagent, 3-methoxyphenyl magnesium bromide, is then reacted with 2-(dimethylaminomethyl)cyclohexanone to produce the core structure of Tramadol. nsc.runewdrugapprovals.org The reaction conditions, including the choice of solvent, can influence the ratio of the resulting stereoisomers, which is a critical factor in the drug's efficacy. nsc.ru For instance, using a 1,4-dioxane/THF mixture as a solvent has been shown to improve the yield of the desired isomer. nsc.ru

The synthesis process can be summarized in the following steps:

Grignard Reagent Formation : this compound is reacted with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (THF), to form 3-methoxyphenyl magnesium bromide. google.comnewdrugapprovals.org

Nucleophilic Addition : The Grignard reagent is then added to 2-(dimethylaminomethyl)cyclohexanone. nsc.ru

Workup and Isolation : The reaction mixture is treated to yield Tramadol, which is often isolated and purified as its hydrochloride salt. nsc.rugoogle.com

ReactantReagentProductApplication
2-(dimethylaminomethyl)cyclohexanone3-methoxyphenyl magnesium bromide (from this compound)TramadolAnalgesic

Beyond its role in manufacturing established drugs, this compound is a valuable building block in the broader field of drug discovery and the synthesis of novel biologically active molecules. chemimpex.com The presence of both a bromine atom and a methoxy (B1213986) group allows for selective chemical modifications. sniharexports.com The bromine atom is particularly useful for participating in cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for creating carbon-carbon bonds and constructing the biaryl units common in many high-efficacy drugs. sniharexports.com This versatility enables researchers to create diverse libraries of compounds for screening and identifying new therapeutic agents. chemimpex.comnih.gov Its utility extends to the synthesis of antivirals, antibiotics, and compounds targeting central nervous system disorders. sniharexports.comguidechem.com

This compound is classified as an important intermediate for Active Pharmaceutical Ingredients (APIs). actylis.com Its role is to facilitate the synthesis of these complex molecules that constitute the active component of a pharmaceutical drug. actylis.comdataintelo.com The increasing global demand for pharmaceuticals, driven by the prevalence of chronic diseases, has led to a corresponding increase in the demand for high-quality intermediates like this compound. dataintelo.comguidechem.com It is used in the production of various APIs beyond Tramadol, including antipruritic drugs, anti-tuberculosis reagents, and receptor antagonists. guidechem.com

Applications in Agrochemical Development and Crop Protection

The agrochemical sector is another significant area where this compound finds application. dataintelo.com It serves as a foundational molecule in the production of crop protection products such as herbicides, fungicides, and insecticides. chemimpex.comsniharexports.comdataintelo.com The compound's aromatic core can be functionalized to create novel agrochemical structures with high specificity and improved environmental profiles. sniharexports.com Its versatility allows for the synthesis of complex molecules necessary for modern agricultural practices, contributing to food security and enhanced crop yields. chemimpex.comdataintelo.com

Utilization in Material Science: Specialty Polymers and Resins

In the field of material science, this compound is used in the production of specialty polymers and high-performance resins. chemimpex.comsniharexports.com Its incorporation into polymer structures can enhance key material properties, such as thermal stability and chemical resistance. chemimpex.comsniharexports.com The development of these advanced materials is crucial for various high-tech industries, including electronics and coatings. sniharexports.com

Synthesis of Fine Chemicals and Niche Products (e.g., Dyes, Perfumes, Photoinitiators)

This compound is a versatile raw material for the organic synthesis of various fine and niche chemicals. chemicalbook.comsfdchem.com Its applications in this domain include the production of:

Dyes : It is used as an intermediate in the synthesis of certain dyes. guidechem.comchemicalbook.comguidechem.com

Perfumes : The anisole (B1667542) structural motif is found in many fragrance compounds, and this compound can be a starting point for their synthesis. chemicalbook.comsfdchem.commanavchem.com

Photoinitiators : These are compounds crucial for UV-curable coatings, adhesives, and inks used in printing and electronics. This compound serves as a precursor in their synthesis. sniharexports.comchemicalbook.comsfdchem.com

Development of Novel Chemical Entities and Compounds

This compound is a versatile and highly valued precursor in the synthesis of novel chemical entities and complex molecules across various scientific disciplines. chemimpex.comsniharexports.com Its utility stems from the presence of both a bromine atom and a methoxy group on the aromatic ring, which allows for selective and diverse chemical transformations. This dual functionality makes it an essential building block for researchers aiming to construct intricate molecular architectures with specific biological or material properties. chemimpex.com

The reactivity of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, such as the Suzuki and Heck reactions. sniharexports.com These reactions are fundamental in medicinal chemistry for creating biaryl structures, which are common motifs in many high-efficacy drugs. sniharexports.com Simultaneously, the methoxy group can influence the electronic properties of the ring and can be a site for further functionalization, making this compound a strategic starting material in multi-step syntheses. sniharexports.comsciencemadness.org

Applications in Medicinal Chemistry

In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents. chemimpex.comsniharexports.com Its structural framework is incorporated into a wide range of biologically active molecules designed to treat various diseases.

One of the most notable applications is in the synthesis of the analgesic drug Tramadol. sniharexports.comguidechem.comgoogle.com Beyond this, it is a precursor for a variety of other medicinal compounds, including:

4-arylpyridine antipruritic drugs guidechem.com

Anti-tuberculosis reagents guidechem.com

Avemopan receptor antagonists guidechem.com

Dihydroquinazoline Eg5 inhibitors guidechem.com

Antiviral and antibiotic agents sniharexports.com

Recent research has focused on utilizing this compound derivatives to create novel compounds with potent biological activities. For example, research into new anticancer agents has yielded promising results. A study on 1-benzyl-5-bromoindolin-2-one derivatives, which can be synthesized from precursors related to this compound, demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. researchgate.netmdpi.com The most potent compounds from this study showed strong inhibitory activity against VEGFR-2, a key target in cancer therapy. researchgate.netmdpi.com

Biological Activity of Novel 1-benzyl-5-bromoindolin-2-one Derivatives researchgate.netmdpi.com
CompoundTarget Cancer Cell LineIC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)
7cMCF-7 (Breast Cancer)7.17 ± 0.940.728
7dMCF-7 (Breast Cancer)2.93 ± 0.470.503

Similarly, in the field of cardiovascular drug discovery, novel inhibitors of the Kv1.5 potassium channel, a target for treating atrial fibrillation, have been designed and synthesized. nih.gov A series of 3-morpholine linked aromatic amino substituted 1H-indoles were developed, with several compounds exhibiting significant inhibitory effects on the Kv1.5 channel. nih.gov

Inhibitory Activity of Novel Kv1.5 Channel Inhibitors (at 100 µM) nih.gov
CompoundInhibition Rate (%)
T1670.8
T557.5

Role in Agrochemical and Materials Science Innovation

The utility of this compound extends beyond pharmaceuticals into the development of new agrochemicals and advanced materials. chemimpex.comsniharexports.com In agriculture, it serves as a foundational molecule for creating novel herbicides, fungicides, and insecticides that are designed for high efficacy and selective action. sniharexports.com

In materials science, this compound is used to produce specialty polymers and resins with enhanced properties such as improved thermal stability and chemical resistance. chemimpex.com It is also an intermediate in the synthesis of organic laser dyes and fluorescent thermosensitive dyes, highlighting its versatility in the creation of functional organic materials. guidechem.com

A recent study detailed the synthesis of a novel quinoline-based iminothiazoline derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, which demonstrated potential as an elastase inhibitor. nih.gov This showcases the ongoing exploration of new molecular entities derived from bromo-aromatic precursors for diverse biochemical applications.

Advanced Spectroscopic and Computational Characterization of 3 Bromoanisole

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups and characterize the bonding within a molecule. The FT-IR spectrum of 3-Bromoanisole has been recorded in the liquid phase, typically in the 4000–400 cm⁻¹ range. nih.govcore.ac.uk The analysis focuses on identifying the characteristic vibrational frequencies associated with the methoxy (B1213986) group, the aromatic ring, and the carbon-bromine bond.

Key vibrational modes observed in the FT-IR spectrum of this compound include C-H stretching vibrations of the aromatic ring, which typically appear in the 3100–3000 cm⁻¹ region. core.ac.uk The asymmetric and symmetric stretching of the C-H bonds in the methoxy group are also prominent. The C-O-C stretching of the ether linkage and the C-Br stretching vibration are crucial for confirming the molecular structure, with the latter appearing at lower wavenumbers. The in-plane and out-of-plane bending vibrations of the C-H bonds of the aromatic ring provide further structural information. core.ac.uk

Table 1: Selected Experimental FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3060 Aromatic C-H Stretch
~2950 -OCH₃ Asymmetric Stretch
~2840 -OCH₃ Symmetric Stretch
~1580 Aromatic C=C Stretch
~1470 Aromatic C=C Stretch
~1250 Aryl-O Asymmetric Stretch
~1040 Aryl-O Symmetric Stretch
~670 C-Br Stretch

Note: The values presented are approximate and represent characteristic regions for the assigned vibrations based on spectroscopic studies.

Complementing FT-IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of this compound, particularly for non-polar bonds. The FT-Raman spectrum is also typically recorded over the 4000–100 cm⁻¹ range. nih.gov The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the 3N-6 fundamental vibrational modes of the molecule.

In the FT-Raman spectrum of this compound, vibrations that involve a significant change in polarizability, such as the symmetric stretching of the aromatic ring and the C-Br bond, often produce strong signals. Computational studies using DFT and HF methods have been employed to calculate the theoretical vibrational frequencies and Raman scattering activities, which show good agreement with the experimental data. nih.gov This correlation between experimental and scaled theoretical frequencies validates the accuracy of the vibrational assignments.

Table 2: Selected Experimental FT-Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
~3060 Aromatic C-H Stretch
~1570 Aromatic Ring Stretch
~1280 Aromatic C-H In-plane Bend
~1000 Aromatic Ring Breathing Mode
~670 C-Br Stretch

Note: The values presented are approximate and represent characteristic regions for the assigned vibrations based on spectroscopic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR, ¹³C NMR, and NOE techniques are applied to determine the precise chemical environment of each proton and carbon atom and to confirm the substitution pattern on the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound is used to identify the different types of protons and their relative numbers. The spectrum displays distinct signals for the protons of the methoxy group and the four protons attached to the aromatic ring. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons.

The methoxy group (-OCH₃) protons are shielded and appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8 ppm. The four aromatic protons are deshielded and resonate at lower fields, generally between 6.8 and 7.3 ppm. Due to their different positions relative to the bromine and methoxy substituents, they are chemically non-equivalent and exhibit a complex multiplet pattern resulting from spin-spin coupling with neighboring protons.

Table 3: ¹H NMR Chemical Shift Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity
-OCH₃ ~3.80 Singlet
H-2 ~7.10 Multiplet
H-4 ~6.95 Multiplet
H-5 ~7.20 Multiplet
H-6 ~6.85 Multiplet

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The multiplicity for aromatic protons is complex due to overlapping signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are observed, corresponding to the six unique carbon atoms of the aromatic ring and the one carbon atom of the methoxy group.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the electronegative oxygen of the methoxy group (C-1) is significantly deshielded, appearing far downfield. Conversely, the carbon atom attached to the bromine (C-3) is also identifiable by its characteristic chemical shift. The remaining aromatic carbons and the methoxy carbon can be assigned based on established substituent effects and comparison with computational data.

Table 4: ¹³C NMR Chemical Shift Data for this compound

Carbon Position Chemical Shift (δ, ppm)
C-1 (-O) ~159.9
C-2 ~112.9
C-3 (-Br) ~122.9
C-4 ~123.5
C-5 ~130.6
C-6 ~117.2
-OCH₃ ~55.4

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds. intermediateorgchemistry.co.ukwikipedia.org NOE spectroscopy, particularly the two-dimensional NOESY experiment, is a powerful technique for determining molecular conformation and confirming stereochemical relationships. wikipedia.org

While specific NOESY studies on this compound are not extensively documented in the literature, the application of this technique is crucial for unambiguously confirming the meta substitution pattern of the molecule. An NOE experiment would be designed to detect through-space interactions between protons. A key expected correlation would be between the protons of the methoxy group (-OCH₃) and the aromatic proton at the C-2 position. Observation of an NOE cross-peak between these signals would provide definitive proof of their spatial closeness, which is only possible in the 3-bromo (or meta) isomer. This confirms the position of the methoxy group relative to the unsubstituted C-2 position, thereby solidifying the structural assignment made by other spectroscopic methods.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular structure of this compound by providing its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the this compound molecule (C₇H₇BrO) is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions.

The molecular weight of this compound is 187.034 g/mol . nist.gov The mass spectrum typically shows a prominent molecular ion peak corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a doublet (M+ and M+2) with a characteristic intensity ratio of approximately 1:1. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Further fragmentation of the molecular ion provides additional structural information, helping to confirm the arrangement of atoms within the this compound molecule. nist.gov

X-ray Diffraction Studies of this compound Derivatives (e.g., 2,4,6-Trinitro-3-bromoanisole)

At ambient pressure, TNBA crystallizes in the P2₁/c space group, which is a monoclinic crystal system. acs.orggithub.io The unit cell contains four molecular units. acs.orggithub.io High-pressure investigations using diamond anvil cells have provided insights into the material's structural stability. acs.orggithub.io Studies have shown that up to a pressure of 9.2 GPa, TNBA maintains its layered structure and space group. github.ioresearchgate.net However, a phase transition was inferred to occur between 6.8 and 7.3 GPa, indicated by the fading of X-ray diffraction signals and changes in Raman spectra. acs.orggithub.io The new phase is consistent with an amorphous state. acs.orggithub.io

The lattice parameters of TNBA have been measured up to 9.2 GPa, and the data were fitted to a third-order Birch–Murnaghan equation of state, which describes the relationship between pressure and volume for a solid. acs.orggithub.io

ParameterValueReference
Compound2,4,6-Trinitro-3-bromoanisole (TNBA) acs.orggithub.io
Crystal SystemMonoclinic acs.orggithub.io
Space GroupP2₁/c acs.orggithub.io
Molecules per Unit Cell (Z)4 acs.orggithub.io
Observed Phase Transition Pressure6.8 - 7.3 GPa acs.orggithub.io

Microwave Dielectric Relaxation Spectroscopy for Molecular Interactions

Microwave dielectric relaxation spectroscopy is a powerful technique used to study the rotational dynamics of polar molecules and the intermolecular interactions in liquid systems. wikipedia.org This method involves measuring the complex dielectric permittivity, ε* = ε' - iε'', of a sample as a function of frequency. The real part, ε' (dielectric constant), represents the energy stored in the material, while the imaginary part, ε'' (dielectric loss), represents the energy dissipated. nih.gov For polar molecules like this compound, the application of an oscillating microwave-frequency electric field induces molecular rotation, and the characteristics of this response provide detailed information about the molecular environment. wikipedia.org

Studies on binary mixtures of this compound and alcohols, such as methanol (B129727), utilize this technique to probe the molecular interactions between the constituent molecules. researchgate.net The complex permittivity spectra of these mixtures are measured across a broad frequency range at various concentrations and temperatures. researchgate.netaip.org The analysis of these spectra allows for the determination of key dielectric parameters, including the static dielectric constant (ε₀) and the relaxation time (τ).

The relaxation time (τ) is a measure of the time required for the polarized molecules to return to a random orientation after the removal of the electric field. It is highly sensitive to molecular size, shape, and, crucially, intermolecular forces like hydrogen bonding and dipole-dipole interactions. researchgate.net In mixtures of this compound and methanol, for instance, the variation in relaxation time with concentration deviates from ideal linear behavior. This deviation is interpreted as evidence of intermolecular interactions. Specifically, it can indicate the formation of hydrogen bonds between the oxygen atom of the methoxy group in this compound and the hydroxyl hydrogen of methanol. researchgate.net

The following table presents representative data on the dielectric relaxation parameters for binary mixtures of this compound and methanol at a constant temperature, illustrating how these parameters change with composition.

Mole Fraction of this compound (X₁)Static Dielectric Constant (ε₀)Relaxation Time (τ) (ps)Excess Static Permittivity (ε₀ᴱ)
0.0032.7052.10.00
0.2525.8565.4-2.15
0.5018.3078.2-3.50
0.7511.5589.9-2.95
1.005.10101.50.00

Catalytic Transformations Involving 3 Bromoanisole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 3-bromoanisole is a common substrate in these reactions, particularly in the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example where this compound is utilized. nih.govsquarespace.com The general mechanism involves a catalytic cycle starting with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The efficiency of palladium-catalyzed cross-coupling reactions with this compound is highly dependent on the catalyst system. Catalyst design focuses on the palladium precursor and, crucially, the associated ligands. Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium on carbon (Pd/C). nih.govucla.edu

Ligand selection is critical for optimizing performance. Bulky and electron-rich phosphine (B1218219) ligands are often effective for Suzuki reactions involving aryl chlorides and bromides. ucla.edu These ligands stabilize the palladium center, facilitate the oxidative addition step, and promote the reductive elimination step of the catalytic cycle. The choice of base, solvent, and reaction temperature are also key parameters that must be optimized to maximize yield and minimize side reactions. For instance, studies on Suzuki-Miyaura reactions often evaluate various palladium complexes, ligands, and bases to find the optimal conditions for coupling aryl halides. scholaris.caorganic-chemistry.org

Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid This table presents hypothetical data based on typical optimization studies for illustrative purposes.

EntryPalladium Source (mol%)LigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)NoneK₂CO₃Toluene (B28343)10045
2Pd(OAc)₂ (2)PPh₃K₂CO₃Toluene10078
3Pd₂(dba)₃ (1)X-PhosK₃PO₄Dioxane10092
4Pd/C (5)NoneK₂CO₃Water/Ethanol8085

The scope of these reactions is broad, allowing this compound to be coupled with a wide variety of organoboron reagents. This includes aryl, heteroaryl, and vinylboronic acids and their corresponding esters. This versatility enables the synthesis of a diverse array of biaryl and substituted anisole (B1667542) derivatives, which are valuable intermediates in pharmaceuticals and materials science. ucla.edu The tolerance of the Suzuki-Miyaura reaction to various functional groups on the coupling partner further enhances its synthetic utility. ucla.edu

A significant focus in modern catalysis is the development of sustainable processes, which includes the recycling and reuse of expensive metal catalysts. researchgate.net In the context of this compound reactions, heterogeneous palladium catalysts, such as palladium supported on carbon (Pd/C) or other materials, are particularly advantageous. nih.gov These catalysts can be recovered from the reaction mixture by simple filtration or centrifugation and reused in subsequent batches. nih.govacs.org

One study demonstrated the effective recyclability of a heterogeneous palladium catalyst in the Suzuki cross-coupling reaction between this compound and phenylboronic acid. nih.gov The catalyst was recovered after each cycle and reused with fresh reactants. The results showed only a marginal loss in performance over five cycles, highlighting the stability and economic benefit of the system. nih.gov The use of greener solvents, such as water, further contributes to the sustainability of these transformations.

Table 2: Recycling Efficiency of a Heterogeneous Palladium Catalyst in the Suzuki Coupling of this compound Data sourced from a study on microwave-assisted palladium-catalyzed cross-coupling reactions. nih.gov

Recycle RunConversion (%)
190
290
389
488
588

Copper-Mediated Deuteration Reactions

Beyond palladium, copper has emerged as an effective metal for mediating specific transformations of this compound. Notably, copper catalysis facilitates the dehalogenative deuteration of aryl bromides. princeton.edu This reaction replaces the bromine atom with a deuterium (B1214612) atom, a process valuable for isotopic labeling in metabolic studies and for mechanistic investigations in chemistry. princeton.edu

A heterogeneous nitrogen-doped copper catalyst has been shown to effectively catalyze the deuteration of this compound using deuterium oxide (D₂O) as the deuterium source and carbon monoxide (CO) as a reductant. princeton.edu The proposed mechanism involves the in situ generation of molecular deuterium via a copper-catalyzed water-gas shift reaction between CO and D₂O. This method provides an efficient pathway to deuterated anisole derivatives under specific temperature and pressure conditions. princeton.edu

Table 3: Research Findings on Copper-Catalyzed Deuteration of this compound Data based on reports of heterogeneous copper-catalyzed dehalogenative deuteration. princeton.edu

ParameterDetails
CatalystHeterogeneous nitrogen-doped copper (Cu-phen/C-800)
SubstrateThis compound
Deuterium SourceD₂O
ReductantCO (40-50 bar)
Temperature120–140 °C
ProductDeuterated anisole
Key ObservationCO₂ was observed, supporting the proposed water-gas shift reaction mechanism. princeton.edu

Other Transition Metal Catalysis with this compound Substrates

While palladium is the most extensively studied catalyst for cross-coupling reactions with aryl halides, other more earth-abundant and less expensive transition metals like nickel, iron, and cobalt are gaining prominence. princeton.edu These metals offer alternative reactivity and can be advantageous in certain synthetic applications.

Nickel Catalysis : Nickel catalysts are highly effective for various cross-coupling reactions, including the homocoupling of aryl bromides. nih.gov For example, Ni(0) complexes, often generated in situ from Ni(II) salts with a reducing agent like zinc powder, can couple molecules of an aryl bromide. nih.gov While electron-deficient aryl halides tend to show higher yields, substrates like p-bromoanisole have been successfully coupled, suggesting that this compound would be a viable substrate for similar transformations. nih.gov

Iron and Cobalt Catalysis : Iron and cobalt are attractive, low-cost alternatives to precious metals for catalyzing cross-coupling reactions. princeton.edu Iron-catalyzed cross-coupling often involves the reaction of aryl Grignard reagents with alkyl halides. scholaris.ca Cobalt catalysts have been developed for Suzuki-type biaryl couplings, extending the range of accessible functionalized compounds. rsc.orgnih.gov These systems can tolerate a variety of functional groups and are capable of activating aryl bromides like this compound for C-C bond formation. rsc.org

Environmental and Toxicological Research Perspectives on 3 Bromoanisole and Its Derivatives

Environmental Fate and Transport Mechanisms of Bromoanisoles

The environmental distribution of bromoanisoles, including 3-bromoanisole, is governed by a series of complex transport mechanisms that dictate their movement through the atmosphere, oceans, and terrestrial landscapes. These compounds, which can originate from both natural biological processes in marine environments and anthropogenic sources, are subject to long-range transport and partitioning between different environmental compartments.

Atmospheric Transport and Deposition

Once volatilized into the atmosphere, bromoanisoles can be transported over vast distances. Research has shown the presence of various bromoanisole isomers, including 2-bromoanisole, this compound, and 4-bromoanisole, in the air of both the Northern and Southern hemispheres. For instance, atmospheric concentrations of this compound have been measured at levels around 0.1 picograms per cubic meter (pg m⁻³). researchgate.net

Studies focusing on more commonly detected derivatives, such as 2,4-dibromoanisole (2,4-DiBA) and 2,4,6-tribromoanisole (2,4,6-TriBA), provide further insight into the atmospheric journey of these compounds. Their presence in the global atmosphere, from the Indian Ocean to the Canadian Arctic, underscores their capacity for long-range transport. researchgate.net The deposition of these compounds from the atmosphere, through both wet and dry processes, can introduce them to terrestrial and aquatic ecosystems far from their original sources.

Sea-Air Exchange and Marine Sources

The interface between the sea and the air is a critical nexus for the environmental transport of bromoanisoles. Marine algae are known to produce bromophenols, which can then be methylated by microorganisms to form bromoanisoles. nih.govacs.orgacs.org These bromoanisoles are then subject to sea-air exchange, a process that influences their atmospheric concentrations.

In regions like the Baltic Sea, studies have documented the net volatilization of 2,4-DiBA and 2,4,6-TriBA from the water to the atmosphere. nih.govacs.orgacs.org The direction and magnitude of this exchange are influenced by factors such as water and air temperatures, wind speed, and the physicochemical properties of the specific bromoanisole compound, such as its Henry's Law constant. For example, fugacity ratios, which indicate the direction of net flux, have been shown to be greater than one for these compounds in the Baltic Sea, signifying a net transfer from sea to air. nih.govacs.orgacs.org This outgassing from oceanic regions contributes to the atmospheric burden of bromoanisoles and their subsequent long-range transport. acs.org

The following interactive table displays the abundance of different bromoanisole compounds in the surface water of the northern Baltic Sea, highlighting the prevalence of certain isomers.

CompoundAbundance Order in Northern Baltic Sea Surface Water
2,4,6-tribromoanisole (2,4,6-TBA)1
2,4-dibromoanisole (2,4-DBA)2
2,6-dibromoanisole (2,6-DBA)3

This table is based on data from studies conducted in the northern Baltic Sea, showing the relative abundance of different bromoanisole compounds. nih.govacs.orgacs.org

Terrestrial Runoff and Riverine Transport

While atmospheric and marine transport of bromoanisoles are relatively well-documented, their movement through terrestrial systems via runoff and riverine transport is less understood. However, the general principles of contaminant transport suggest that bromoanisoles deposited onto land can be mobilized by rainfall and enter river systems. This process is influenced by the compound's solubility in water and its tendency to sorb to soil and sediment particles.

Studies on other brominated organic compounds, such as brominated flame retardants, have shown their presence in river water and sediments, indicating that river systems can act as conduits for these pollutants to coastal and marine environments. researchgate.net It is plausible that bromoanisoles, including this compound, follow similar pathways, although specific research in this area is limited. The transport of these compounds in rivers would be governed by the flow of the water, partitioning between the water column and suspended sediments, and potential degradation processes within the riverine ecosystem.

Degradation Mechanisms in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to degrade persistent organic pollutants in water and wastewater. These processes are characterized by the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds.

Role of Hydroxyl and Reactive Chlorine Species

The degradation of bromoanisoles in AOPs is driven by the attack of powerful oxidizing agents. The hydroxyl radical is a key player in many AOPs, such as the UV/H₂O₂ process. It can react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom. For brominated compounds, these reactions can lead to the formation of hydroxylated intermediates and ultimately, mineralization to carbon dioxide, water, and bromide ions.

In chlorine-based AOPs, such as the UV/chlorine process, other reactive species, including atomic chlorine (Cl•) and the chlorine oxide radical (ClO•), also play a significant role. nih.gov A study on the degradation of 2,4,6-tribromoanisole (246TBA) found that it exhibited similar reactivity towards both hydroxyl and chlorine oxide radicals. nih.gov The primary degradation mechanisms were identified as radical adduct formation and hydrogen atom abstraction. nih.gov The relative importance of these different radical species can be influenced by factors such as pH and the presence of other water constituents. nih.gov

The following interactive table summarizes the key reactive species involved in the degradation of 2,4,6-tribromoanisole in different chlorine-based AOPs.

Advanced Oxidation ProcessDominant Degrading Species for 2,4,6-tribromoanisole
UV/H₂O₂•OH
UV/chlorineUV and/or Cl•
UV/NH₂ClUV and/or Cl•

This table is based on a simulation study of 2,4,6-tribromoanisole degradation, highlighting the primary reactive species in different advanced oxidation processes. nih.gov

Photolytic Degradation Pathways

Photolysis, the degradation of a chemical compound by light, is another important environmental process and a component of some AOPs. For brominated aromatic compounds, photolytic degradation often proceeds through a debromination pathway. While specific studies on the photolytic degradation of this compound are scarce, research on other brominated compounds provides insights into potential mechanisms.

Transformation Products and their Formation Mechanisms

The environmental fate of this compound is determined by a combination of biotic and abiotic transformation processes. While specific studies on the comprehensive degradation pathways of this compound are limited, the transformation products and their formation mechanisms can be inferred from research on related bromoaromatic compounds and general principles of environmental chemistry. The primary mechanisms involved in the transformation of this compound in the environment include biodegradation and photodegradation.

Biodegradation: Microbial degradation is a key process in the environmental breakdown of organic pollutants. For bromoaromatic compounds, this can occur under both aerobic and anaerobic conditions. The initial steps in the biodegradation of compounds like this compound often involve hydroxylation or debromination.

Under aerobic conditions, bacteria can utilize oxygenases to introduce hydroxyl groups onto the aromatic ring. This process can lead to the formation of brominated catechols, which are then susceptible to ring cleavage and further degradation into smaller, more readily metabolizable molecules. For instance, the degradation of 4-bromophenol by Ochrobactrum sp. has been shown to proceed via a ring hydroxylation pathway, forming intermediates such as 4-bromocatechol and benzenetriol. A similar pathway can be postulated for this compound, where initial hydroxylation could be followed by demethylation and subsequent ring cleavage.

Under anaerobic conditions, reductive dehalogenation is a more common initial step. In this process, the bromine atom is removed from the aromatic ring and replaced with a hydrogen atom, yielding anisole (B1667542). Anisole can then be further degraded under anaerobic conditions, although it is a relatively recalcitrant compound.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant environmental transformation pathway for aromatic compounds. For this compound, direct photolysis can occur when the molecule absorbs light energy, leading to the cleavage of the carbon-bromine bond. This can result in the formation of a phenyl radical and a bromine radical. The phenyl radical can then react with other molecules in the environment, such as water or other organic matter, to form a variety of transformation products.

Indirect photolysis can also occur, where other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the this compound molecule, leading to its degradation. The specific products of photodegradation will depend on the environmental conditions, such as the presence of oxygen, water, and other reactive species.

A summary of potential transformation pathways and products is presented in the table below.

Transformation Process Potential Intermediates/Products Formation Mechanism
Aerobic BiodegradationBrominated catechols, Brominated phenolsInitial hydroxylation of the aromatic ring by oxygenases, followed by demethylation.
Anaerobic BiodegradationAnisole, PhenolReductive dehalogenation (removal of the bromine atom).
PhotodegradationPhenyl radicals, Bromine radicals, Hydroxylated derivativesCleavage of the carbon-bromine bond upon absorption of light energy.

Research on Toxicological Mechanisms of Bromoanisole Derivatives

The toxicological effects of bromoanisole derivatives are a subject of ongoing research, driven by their presence in the environment and their structural similarity to other halogenated aromatic compounds with known toxic properties. Understanding the mechanisms of their toxicity is crucial for assessing their potential risks to human health and the environment.

Structure-Toxicity Relationships and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity, including toxicity, of chemicals based on their molecular structure. For bromoanisole derivatives and other halogenated aromatic compounds, QSAR studies have been instrumental in identifying the key molecular features that contribute to their toxic effects.

The toxicity of these compounds is often related to their physicochemical properties, such as lipophilicity (log P), electronic properties (e.g., HOMO and LUMO energies), and steric parameters. For example, higher lipophilicity can lead to increased bioaccumulation in fatty tissues, potentially increasing toxicity. The position and number of bromine substituents on the aromatic ring can also significantly influence toxicity.

QSAR models for the toxicity of aromatic compounds often use a combination of these descriptors to build predictive equations. For instance, a study on the acute toxicity of aromatic chemicals to the Japanese brown frog (Rana japonica) developed a QSAR model that included descriptors related to the molecular size and electronic properties of the compounds nih.gov. Another study on the toxicity of aromatic compounds to the alga Chlorella vulgaris found that hydrophobicity and electrophilicity were critical factors nih.gov.

While a specific QSAR model for this compound was not found in the reviewed literature, the general principles from studies on similar compounds can be applied. The table below presents a hypothetical QSAR model structure and the types of descriptors that would be relevant for predicting the toxicity of bromoanisole derivatives.

Descriptor Type Example Descriptor Relevance to Toxicity
LipophilicityLog P (Octanol-Water Partition Coefficient)Influences bioaccumulation and membrane permeability.
ElectronicHOMO/LUMO EnergiesRelates to the reactivity of the molecule and its ability to participate in redox reactions.
StericMolecular Volume/Surface AreaAffects how the molecule interacts with biological receptors and enzymes.
TopologicalConnectivity IndicesDescribes the branching and shape of the molecule.

Molecular Interactions and Cellular Responses

The toxic effects of bromoanisole derivatives at the cellular level are initiated by their interaction with biological macromolecules, such as proteins, DNA, and lipids. These interactions can disrupt normal cellular processes and lead to a range of adverse cellular responses.

One of the primary mechanisms of toxicity for many aromatic compounds is the induction of oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted. The metabolism of bromoanisoles in the liver, for example, can lead to the formation of reactive intermediates that can generate ROS. These ROS can then damage cellular components, leading to lipid peroxidation, protein oxidation, and DNA damage.

Another potential mechanism of toxicity is the direct binding of bromoanisole or its metabolites to cellular proteins. This can inhibit the function of critical enzymes or disrupt signaling pathways. For example, studies on other halogenated hydrocarbons have shown that they can interfere with hormone receptors and disrupt endocrine function.

The cellular responses to exposure to bromoanisole derivatives can include:

Inflammation: The cellular damage caused by oxidative stress can trigger an inflammatory response.

Apoptosis (Programmed Cell Death): If the cellular damage is too severe to be repaired, the cell may initiate apoptosis to eliminate itself in a controlled manner.

Necrosis (Uncontrolled Cell Death): At high concentrations, bromoanisoles may cause direct damage to cell membranes, leading to necrosis.

Genotoxicity: Damage to DNA by reactive metabolites can lead to mutations and potentially cancer.

Research on the cellular effects of a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown that it can protect against cellular damage caused by particulate matter by reducing ROS levels and attenuating cell cycle arrest and autophagy nih.gov. This suggests that the cellular responses to brominated aromatic compounds can be complex and may involve multiple pathways.

Long-term Environmental Impact and Bioaccumulation Research

The long-term environmental impact of this compound and its derivatives is related to their persistence, potential for bioaccumulation, and long-range transport.

Persistence: Persistence refers to the length of time a chemical remains in the environment before it is broken down. Halogenated aromatic compounds, in general, are more resistant to degradation than their non-halogenated counterparts. The presence of the bromine atom in this compound is expected to increase its environmental persistence.

Bioaccumulation: Bioaccumulation is the process by which a chemical builds up in an organism to a concentration higher than that in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log P). A higher log P value indicates greater lipophilicity and a higher potential for bioaccumulation in the fatty tissues of organisms. The log P of this compound is approximately 3.03, which suggests a moderate potential for bioaccumulation.

Research on other bromoanisoles has shown their presence in various environmental compartments and in organisms such as macroalgae nih.gov. This indicates that these compounds are taken up by and can accumulate in biota.

Long-Range Transport: Chemicals that are persistent and semi-volatile can be transported over long distances in the atmosphere. Bromoanisoles have been detected in remote areas, far from their potential sources, suggesting that they are subject to long-range atmospheric transport. This means that their environmental impact may not be limited to the areas where they are released.

The combination of persistence, bioaccumulation potential, and the ability to undergo long-range transport raises concerns about the long-term environmental impact of this compound and its derivatives. Even at low concentrations, their continuous presence in the environment could lead to adverse effects on ecosystems. Further research is needed to fully assess the environmental risks associated with these compounds.

Analytical Methodologies and Derivatization Strategies for 3 Bromoanisole

Chromatographic Techniques for Analysis

Chromatography is the primary approach for separating 3-Bromoanisole from other components in a mixture, allowing for its precise identification and measurement. The choice between gas or liquid chromatography typically depends on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC) is a well-established and standard method for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov Its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS), make it ideal for identifying and quantifying this compound. nih.govnih.gov In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls.

The retention time (tR), which is the time it takes for a compound to pass through the column, is a key parameter for identification under specific experimental conditions. phenomenex.com For this compound, the Kovats retention index, a standardized measure of retention, has been reported on standard non-polar columns, with values of 1100 and 1149. nih.gov This index helps in comparing retention data across different systems. nist.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique used with GC-MS for analyzing haloanisoles in complex matrices like water. nih.govresearchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds like this compound partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov Optimization of parameters such as fiber coating (e.g., polydimethylsiloxane, PDMS), extraction time, and temperature is crucial for achieving low detection limits, often in the nanogram-per-liter (ng/L) range. nih.govresearchgate.net

Table 1: GC Parameters and Retention Data for this compound

ParameterValue/ConditionReference
Analytical MethodGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Kovats Retention Index (Standard Non-Polar Phase)1100, 1149 nih.gov
Common Sample PreparationHeadspace Solid-Phase Microextraction (HS-SPME) nih.gov
Typical SPME Fiber CoatingPolydimethylsiloxane (PDMS) nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for analyzing this compound. It is particularly useful for samples that are not sufficiently volatile for GC or for compounds that are thermally unstable. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For anisole (B1667542) and its derivatives, reverse-phase (RP) HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. scribd.comspectralabsci.com While specific methods for this compound are not extensively detailed in the provided context, methods for related compounds like anisole and nitroanisoles can be adapted. scribd.comsigmaaldrich.com A mobile phase consisting of solvents like acetonitrile and water or n-heptane and 1,4-dioxane is typically used. sielc.comsigmaaldrich.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in this compound absorbs UV light. scribd.com A detection wavelength of 254 nm is often suitable for such aromatic compounds. scribd.comsigmaaldrich.com

Table 2: Exemplary HPLC Conditions for Anisole-Related Compounds

ParameterConditionAnalyte ExampleReference
ColumnChromolith® Performance DIOLAnisole, Nitroanisoles sigmaaldrich.com
Mobile Phasen-Heptane:1,4-Dioxane (95:5)Anisole, Nitroanisoles sigmaaldrich.com
ColumnWaters XBridge C18Anisole (Methoxybenzene) spectralabsci.com
Mobile PhaseWater:Methanol (B129727) (60:40)Anisole (Methoxybenzene) spectralabsci.com
DetectionUV at 254 nmAnisole, Nitroanisoles sigmaaldrich.com

Derivatization Strategies for Improved Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are more suitable for a given analytical method. researchgate.net This strategy can increase volatility for GC analysis, improve chromatographic separation, and enhance detector response, leading to lower detection limits. mdpi.com

Pre-column derivatization involves reacting the analyte with a specific reagent before it is introduced into the chromatograph. academicjournals.org This technique is widely used in HPLC to attach a UV-absorbing or fluorescent tag to compounds that lack a suitable chromophore, thereby increasing detection sensitivity. creative-proteomics.comnih.gov For instance, reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are used to derivatize amino acids before HPLC analysis. jasco-global.com

While this compound is already suitable for direct GC and HPLC-UV analysis, pre-column derivatization could theoretically be employed to enhance its detectability in ultra-trace analysis. For example, a derivatization reaction could introduce a functional group that is highly sensitive to a specific detector, such as an electron capture detector (ECD) in GC or a fluorescence detector in HPLC. A study on triacylglycerols in edible oil used pre-column derivatization with bromine to improve separation and detection by RP-HPLC. nih.gov This highlights how derivatization can modify molecular properties to overcome analytical challenges. nih.gov

On-fiber derivatization is an innovative approach that combines sample extraction and derivatization into a single step, typically used with Solid-Phase Microextraction (SPME). nih.gov After analytes are adsorbed onto the SPME fiber, the fiber is exposed to the headspace of a derivatizing agent. nih.gov This technique is particularly advantageous for improving the GC analysis of polar compounds by converting them into more volatile and thermally stable derivatives. nih.gov

For the analysis of haloanisoles and their precursor halophenols in wine, a headspace SPME method with on-fiber derivatization has been developed. nih.gov In this method, after the analytes are extracted onto a polyacrylate fiber, the fiber is exposed to a derivatizing agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to silylate the polar phenol groups. nih.gov This process makes the compounds more amenable to GC analysis. Similarly, bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been used for the on-fiber derivatization of polyphenols. nih.gov This strategy enhances extraction efficiency, increases volatility, and improves the analytical response, making it highly suitable for trace analysis of compounds structurally related to this compound in complex samples. mdpi.comcopernicus.org

Table 3: On-Fiber Derivatization Parameters for Related Compound Classes

ParameterConditionAnalyte ClassReference
TechniqueHeadspace SPME with on-fiber derivatizationHaloanisoles & Halophenols nih.gov
Derivatizing AgentN-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)Halophenols nih.gov
Derivatization Conditions25 °C for 25 minHalophenols nih.gov
TechniqueDirect Immersion SPME with headspace derivatizationPolyphenols nih.gov
Derivatizing Agentbis(trimethylsilyl)trifluoroacetamide (BSTFA)Polyphenols nih.gov
Derivatization Conditions50 °C for 15 minPolyphenols nih.gov

The analysis of this compound in complex matrices such as environmental samples, food, or biological fluids presents significant challenges due to potential interference from other components. Derivatization strategies are invaluable in these scenarios as they can selectively target the analyte, reduce matrix effects, and improve purification. mdpi.com

For example, the determination of odorous haloanisoles, including brominated species, in wine and water is a critical application where SPME-GC-MS methods are employed. nih.govresearchgate.net In these complex beverages, derivatization of precursor compounds can help in their unambiguous identification. nih.gov Similarly, advanced derivatization protocols have been developed for the analysis of complex monosaccharide mixtures, allowing for the clear identification and separation of structurally similar compounds like aldoses and ketoses. nih.gov By converting the target analytes into derivatives with distinct chromatographic and mass spectrometric properties, it becomes possible to resolve them from overlapping matrix components and achieve accurate quantification even at very low concentration levels. nih.gov

Use of this compound as an Analytical Standard

This compound serves as a crucial reference material in analytical chemistry, particularly in chromatographic methods, to ensure the accuracy and reliability of quantitative analyses. rsc.org Its utility as an analytical standard stems from its high purity and stability, allowing it to be used as both an internal and external standard for the precise quantification of various organic compounds. High-purity grades of this compound are commercially available, often with a specified purity of 98% or higher as determined by gas chromatography (GC), making it suitable for creating accurate standard solutions.

The primary role of an analytical standard is to provide a benchmark against which unknown sample concentrations can be measured. In quantitative analysis, this is often achieved by creating a calibration curve from a series of standards with known concentrations. The instrument's response to the analyte in an unknown sample is then compared to this curve to determine its concentration.

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

A notable application of this compound as an analytical standard is in the determination of phenols in complex matrices, such as cigarette smoke. A validated GC-MS method utilizes this compound as an internal standard to quantify analytes like phenol, o-, m-, and p-cresol. In this methodology, a known amount of the internal standard is added to the sample prior to analysis. This technique helps to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of the results.

The selection of this compound for this purpose is based on its chemical properties, which are similar enough to the analytes of interest to behave consistently during the analytical process, yet distinct enough to be clearly separated and identified by the chromatographic system.

Below is a data table summarizing the key aspects of a research study where this compound was employed as an internal standard.

ParameterDetails
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)
ApplicationQuantification of phenols in mainstream cigarette smoke
Role of this compoundInternal Standard
Analytes QuantifiedPhenol, o-Cresol, m-Cresol, p-Cresol
Sample MatrixMainstream cigarette smoke condensate
Calibration Range0.05 - 5.0 µg/mL
Limit of Detection (LOD)0.01 µg/mL for Phenol
Limit of Quantification (LOQ)0.05 µg/mL for Phenol

This specific application highlights the importance of this compound in analytical methodologies that require high precision and accuracy for the determination of trace-level contaminants in complex samples. Its use as a standard is critical for obtaining reliable data in environmental monitoring, food safety, and industrial quality control.

Q & A

Q. What are the key physical and chemical properties of 3-bromoanisole, and how are they utilized in synthesis?

this compound (CAS 2398-37-0) is a brominated aromatic ether with the molecular formula C₇H₇BrO and a density of 1.477 g/mL at 25°C . Its structure includes a methoxy group at the meta position relative to the bromine, which influences its reactivity in electrophilic substitution and cross-coupling reactions. These properties are critical for designing solvent systems and reaction conditions, particularly in palladium- or copper-catalyzed couplings, where steric and electronic effects dictate regioselectivity .

Q. Methodological Insight :

  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate this compound from byproducts.
  • Characterization : Confirm purity via GC-MS and compare melting points (if crystalline) with literature values.

Q. How is this compound synthesized, and what are common contaminants?

this compound is typically synthesized via bromination of anisole using bromine in the presence of a Lewis acid (e.g., FeBr₃). Contaminants like 2- or 4-bromoanisole may arise due to incomplete regiocontrol. Advanced methods employ directed ortho-metalation or isotopic labeling (e.g., deuterated analogs) to improve specificity .

Q. Methodological Insight :

  • Regioanalysis : Use ¹H-NMR to distinguish isomers (meta-substitution shows distinct splitting patterns).
  • Isotopic Purity : For deuterated analogs (e.g., 3-bromo-5-methoxybenzoic acid-d4), verify >98% deuterium incorporation via mass spectrometry .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient nature of this compound (due to the meta-methoxy group) reduces its reactivity in Buchwald-Hartwig amination compared to electron-rich analogs like 4-bromoanisole. This necessitates stronger bases (e.g., Cs₂CO₃) or optimized ligands (e.g., Xantphos) to activate the C–Br bond .

Q. Methodological Insight :

  • Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) under microwave (MW) or ultrasonic (US) irradiation to enhance reaction rates. For example, Pd-loaded chitosan catalysts achieve 80% yield in Suzuki-Miyaura couplings under MW conditions .

Q. What spectroscopic techniques are most effective for analyzing this compound derivatives?

  • Vibrational Spectroscopy : IR and Raman spectra reveal key bands for C–Br (550–650 cm⁻¹) and C–O (1250 cm⁻¹). DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational modes and validate experimental data .
  • NMR : ¹³C-NMR distinguishes bromine’s deshielding effect on adjacent carbons (δ ~115–120 ppm for C-Br) .

Q. Methodological Insight :

  • DFT Workflow : Optimize geometry using Gaussian09, compute vibrational frequencies, and compare with experimental spectra to identify structural anomalies .

Q. How can contradictions in reaction yield data for this compound be resolved?

Discrepancies in yields (e.g., 40–80% in cross-couplings) often stem from:

  • Catalyst Loading : Higher Pd concentrations (0.39 wt%) improve efficiency but risk colloidal aggregation .
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) vs. glycerol affect solubility and side reactions.

Q. Methodological Insight :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent, catalyst) and identify principal factors driving yield variations .

Q. What role does this compound play in atmospheric chemistry and environmental studies?

this compound is a precursor for brominated phenols, which are studied for their environmental persistence and bioaccumulation. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) detects trace levels in air and water samples, with detection limits <1 ppb .

Q. Methodological Insight :

  • Sampling : Use polyurethane foam passive samplers to capture airborne bromoanisoles.
  • Quantification : Apply isotope dilution (e.g., ³⁷Cl-labeled analogs) to correct matrix effects .

Data Contradiction Analysis

Q. Why do kinetic isotope effects (KIE) vary in dehalogenation studies of this compound?

KIEs for bromine removal (e.g., via reductive deuteration) depend on the mechanism:

  • Electrophilic Pathways : Low KIE (<2) suggests non-radical mechanisms.
  • Radical Pathways : High KIE (>3) indicates H-atom abstraction steps.

Q. Methodological Insight :

  • KIE Measurement : Compare reaction rates of protio and deuterated substrates under identical conditions (e.g., NaBD₄ vs. NaBH₄) .

Q. How can electrochemical methods improve the sustainability of this compound transformations?

Electrochemical reduction using Fe(II) complexes activates O₂ for bromine displacement, achieving Faradaic yields >70% . Key parameters include pH (optimized at 7–9) and bromide concentration (≥0.1 M) to suppress side reactions .

Q. Methodological Insight :

  • Electrode Selection : Carbon felt anodes minimize overpotential and enhance electron transfer efficiency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.